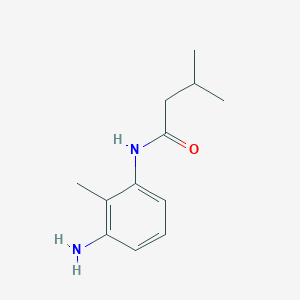

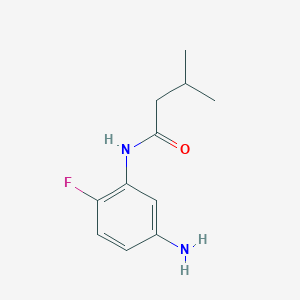

![molecular formula C9H22IN5 B1320503 4-[2-(二甲氨基)乙基]哌嗪-1-甲酰胺氢碘酸盐 CAS No. 849777-24-8](/img/structure/B1320503.png)

4-[2-(二甲氨基)乙基]哌嗪-1-甲酰胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential in various pharmaceutical applications. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form stable polymorphic crystalline forms, which can be crucial for their biological activity and pharmacokinetics.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to achieve the desired compound. For instance, the synthesis of a related compound, 1,4-piperazine-2,5-dione, was achieved in a 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This process highlights the intricate nature of synthesizing piperazine derivatives and the potential for low yields, which can be a significant consideration in the development of pharmaceutical agents.

Molecular Structure Analysis

Piperazine derivatives can exhibit polymorphism, which refers to the ability of a compound to crystallize into more than one crystalline form. These different forms can exhibit distinct hydrogen-bonding networks, as seen in the study of 1,4-piperazine-2,5-dione, where polymorphic crystalline forms were produced and analyzed using single-crystal X-ray analysis . Understanding the molecular structure and polymorphism is essential for predicting the behavior of these compounds in biological systems and for the design of drugs with optimal properties.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is influenced by their molecular structure. The study of the association of 1,4-piperazine-2,5-dione in solution using mass spectrometric and nuclear magnetic resonance spectroscopic techniques provided insights into the aggregation behavior of these compounds . The association constants derived from NMR data, which are consistent with other cyclic cis amides in chloroform solvent, suggest that the hydrogen-bonding networks observed in the solid state can serve as models for solution aggregation. This information is valuable for understanding the chemical reactions and interactions that piperazine derivatives may undergo in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their structure and the presence of functional groups. For example, the presence of a dimethylaminoethyl group in the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives influenced their antiallergy activity . These derivatives were synthesized and evaluated for their biological activity, with some showing promising results in the passive foot anaphylaxis assay, an IgE-mediated model for detecting antiallergic activity . However, none of the derivatives tested showed activity in the guinea pig anaphylaxis assay at a dose of 10 mg/kg, indicating that the physical and chemical properties of these compounds can have a significant impact on their biological efficacy and the assays used to measure it.

科学研究应用

合成与生物活性

4-[2-(二甲氨基)乙基]哌嗪-1-甲酰胺氢碘酸盐参与各种化合物的合成。例如,它用于合成具有抗菌性能的衍生物,如在一项研究中,合成了一系列(2-取代-4-甲基噻唑-5-基)(4-取代哌嗪-1-基)甲甲酮衍生物,显示出中等至良好的抗菌活性(Mhaske等人,2014)。

肽羧基衍生化

该化合物在肽研究中发挥着重要作用。例如,它已被用于肽上羧基的衍生化,这对于提高质谱中的电离效率至关重要,从而有助于蛋白质组分析中肽的鉴定(乔等人,2011)。

细胞毒性和抗真菌特性

在生物医学应用领域,4-[2-(二甲氨基)乙基]哌嗪-1-甲酰胺氢碘酸盐已被用于合成具有潜在抗真菌和细胞毒性特性的化合物。研究表明,使用该化合物制备的某些聚合物对白色念珠菌表现出显着的抗真菌特性,并且对癌细胞也表现出高细胞毒性,表明其作为癌症治疗剂的潜在应用(德席尔瓦等人,2021)。

在神经保护疗法中的作用

此外,该化合物的衍生物因其神经保护特性而被探索,特别是在阿尔茨海默病治疗的背景下。例如,一项研究报道了一种化合物的合成,该化合物提供了一种针对多种靶标的治疗性神经保护方法,作为阿尔茨海默病的潜在治疗方法(Lecanu等人,2010)。

属性

IUPAC Name |

4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N5.HI/c1-12(2)3-4-13-5-7-14(8-6-13)9(10)11;/h3-8H2,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSODYKPICMFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCN(CC1)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594673 |

Source

|

| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide | |

CAS RN |

849777-24-8 |

Source

|

| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。